molecular formula C11H17NO B1438269 Benzyl(1-methoxypropan-2-yl)amine CAS No. 256473-98-0

Benzyl(1-methoxypropan-2-yl)amine

Cat. No. B1438269
CAS RN: 256473-98-0
M. Wt: 179.26 g/mol
InChI Key: AEIBOWAZTVMIAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Methoxyisopropylamine, a chiral amine moiety common to the chemical structures of two important chloroacetamide herbicides, metolachlor and dimethenamid, was achieved via transamination of methoxyacetone and isopropylamine .


Molecular Structure Analysis

The molecular structure of Benzyl(1-methoxypropan-2-yl)amine consists of a benzyl group attached to a methoxypropan-2-ylamine group. The empirical formula is C11H17NO .

Scientific Research Applications

Synthesis of Aryloxypropanes

A study by D’hooghe et al. (2006) explored the conversion of 1-arylmethyl-2-(bromomethyl)aziridines to 2-amino-1-aryloxy-3-methoxypropanes, highlighting the compound's role in the synthesis of aryloxypropanes, which are valuable in medicinal chemistry (D’hooghe, Waterinckx, Vanlangendonck, & Kimpe, 2006).

Chiral Derivatizing Agents

Pérez-Estrada et al. (2012) demonstrated the utility of this compound in the diastereoselective preparation of enantiomers of 2-methoxy-2-phenylpent-3-ynoic acids, serving as chiral derivatizing agents (CDAs) for the stereochemical analysis of alcohols and amines (Pérez-Estrada, Joseph-Nathan, Jiménez-Vázquez, Medina-López, Ayala-Mata, & Zepeda, 2012).

Solid Phase Organic Synthesis

Swayze (1997) investigated the use of benzaldehyde derivatives, including those related to Benzyl(1-methoxypropan-2-yl)amine, as linkers in solid-phase organic synthesis, indicating their potential in the development of diverse organic compounds (Swayze, 1997).

Anticancer Compound Synthesis

Ghani and Mansour (2011) synthesized and analyzed Pd(II) and Pt(II) complexes containing benzimidazole ligands, including derivatives of Benzyl(1-methoxypropan-2-yl)amine, for their potential as anticancer compounds. Their study provides insights into the structural and electronic requirements for anticancer activity (Ghani & Mansour, 2011).

Catalytic Amination

Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the compound's relevance in amination reactions, which are crucial for the synthesis of amines (Bassili & Baiker, 1990).

properties

IUPAC Name

N-benzyl-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBOWAZTVMIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(1-methoxypropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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